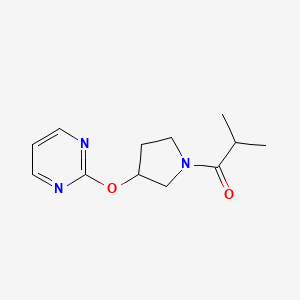
2-甲基-1-(3-(嘧啶-2-基氧基)吡咯烷-1-基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group
科学研究应用
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Organic Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It may find use in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been known to interact with a broad range of targets, including various receptors and enzymes .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological responses .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
生化分析
Biochemical Properties
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, the pyrimidine moiety can bind to specific receptors on cell surfaces, modulating signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.
Cellular Effects
The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate or inhibit various signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also influence the levels of various metabolites, thereby affecting overall metabolic flux . These interactions underscore the compound’s potential impact on metabolic processes and its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, facilitating its distribution to various tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine intermediate with a pyrimidine derivative under basic conditions.
Final Assembly: The final compound is obtained by coupling the pyrrolidine intermediate with a suitable acylating agent, such as an acid chloride or anhydride, under controlled conditions to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
2-Methyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one: Similar structure but with the pyrimidine group attached at a different position.
Uniqueness
2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the specific positioning of the pyrimidin-2-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.
属性
IUPAC Name |
2-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)11(16)15-7-4-10(8-15)17-12-13-5-3-6-14-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGXDNZLMDDFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
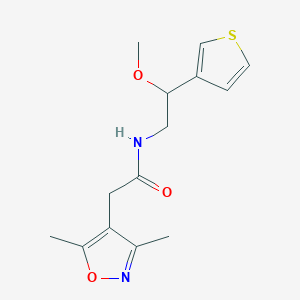
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
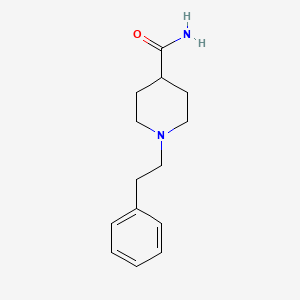
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/new.no-structure.jpg)
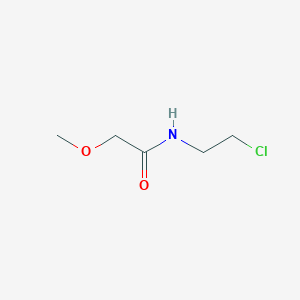

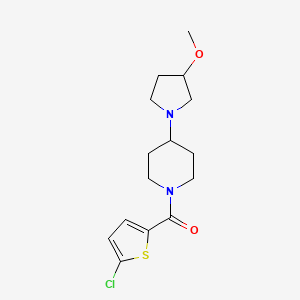
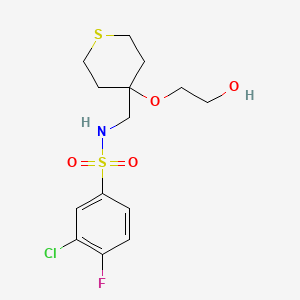
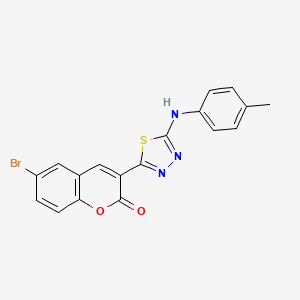
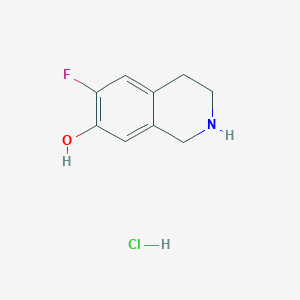

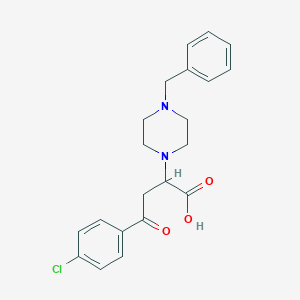
![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)

